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Compound of Interest
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Cat. No.: B2698469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY 2416964, a novel, potent, and

selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). It details the

molecule's mechanism of action, summarizes key preclinical and clinical data, and outlines the

experimental protocols used to evaluate its immunomodulatory and anti-tumor effects.

Introduction: Targeting a Key Immune Resistance
Pathway
The metabolism of the amino acid tryptophan into kynurenine (KYN) by enzymes like

indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) is a critical

pathway of tumor immune resistance.[1][2][3][4] The immunosuppressive effects of KYN and

other metabolites within the tumor microenvironment are largely mediated by the Aryl

Hydrocarbon Receptor (AhR), a ligand-activated transcription factor found in the cytoplasm of

immune and tumor cells.[1] Upon binding to ligands such as KYN, AhR translocates to the

nucleus, where it drives the expression of genes that suppress the function of various immune

cells, including T cells and antigen-presenting cells.

BAY 2416964 is an orally available AhR inhibitor designed to block this immunosuppressive

signaling at its convergence point. By antagonizing the activation of AhR, BAY 2416964 aims to

restore and enhance anti-tumor immunity, offering a promising therapeutic strategy to

overcome immune resistance in various cancers.
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Mechanism of Action
BAY 2416964 functions as a direct antagonist of the AhR. In the tumor microenvironment,

tryptophan metabolites (e.g., kynurenine) act as endogenous ligands for AhR. Ligand binding

triggers a conformational change in the AhR complex, leading to its translocation from the

cytoplasm into the nucleus. Inside the nucleus, AhR dimerizes with the AhR Nuclear

Translocator (ARNT) and binds to specific DNA sequences, driving the transcription of target

genes, such as CYP1A1, which leads to broad immunosuppression.

BAY 2416964 competitively binds to AhR, preventing its activation by endogenous ligands. This

inhibition blocks the nuclear translocation of AhR and the subsequent transcription of its target

genes. The result is a reversal of the immunosuppressive tumor microenvironment,

characterized by:

Enhanced Proinflammatory Activity: It promotes a proinflammatory phenotype in monocytes

and dendritic cells.

Restored T-Cell Function: It directly increases the activity and cytokine production (e.g., IFN-

γ, IL-2) of CD4+ and CD8+ T cells, even in the presence of suppressive factors like TGF-β.

Increased Cytotoxicity: It enhances antigen-specific cytotoxic T-cell responses and their

ability to kill tumor cells.
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Caption: Signaling pathway of AhR inhibition by BAY 2416964.
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Quantitative Data Summary
The potency and activity of BAY 2416964 have been characterized through various preclinical

and clinical evaluations.

Parameter Value Assay System Reference

IC₅₀ 341 nM
Cell-free AhR

antagonist assay

IC₅₀ 4.30 nM
CYP1A1 expression in

human U937 cells

Table 1: In Vitro Potency of BAY 2416964.

Finding Model System Treatment Reference

Increased Cytokines

Co-culture of H1299

NSCLC cells, PBMCs,

and fibroblasts

0.37 - 3.3 µM BAY

2416964

Reversed

Suppression

KA-treated, LPS-

stimulated human

primary monocytes

300 nM BAY 2416964

Enhanced T-Cell

Activity

Stimulated human

naïve CD4⁺ and CD8⁺

T cells

BAY 2416964 (dose-

dependent)

Table 2: Key Preclinical In Vitro Immunomodulatory Effects.
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Parameter Details Reference

Study
Phase I, First-in-Human

(NCT04069026)

Patient Population

72 patients with advanced

solid tumors (heavily

pretreated)

Most Common Tumors
Colorectal, Breast, Pancreatic,

NSCLC, HNSCC

Drug-Related AEs (≥10%)
Nausea (13.9%), Fatigue

(11.1%) - Mostly Grade 1-2

Dose-Limiting Toxicities None observed

Preliminary Efficacy
Stable Disease: 32.8% (22 of

67 evaluable patients)

Partial Response (iRECIST): 1

patient (thymoma)

Conclusion

Well-tolerated with evidence of

target engagement and

preliminary anti-tumor activity.

Table 3: Summary of Phase I Clinical Trial Results (as of Nov 4, 2022).

Experimental Protocols
Detailed methodologies are crucial for interpreting the significance of the presented data.

Below are protocols for key experiments cited in the evaluation of BAY 2416964.

AhR Activation Assay (CYP1A1 Expression)
This assay quantifies the ability of BAY 2416964 to inhibit ligand-induced AhR activation by

measuring the expression of a primary AhR target gene, CYP1A1.

Cell Line: Human monocytic U937 cells.
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Culture Conditions: Cells are maintained in tryptophan-free RPMI medium supplemented

with 1% FCS and 2mM L-glutamine.

Protocol:

Seed cells in appropriate culture plates.

Induce AhR activation by adding an AhR agonist, such as 150 µM kynurenic acid (KA).

Concurrently treat cells with increasing concentrations of BAY 2416964 (e.g., 72 pM to 20

µM).

Incubate for 20 hours.

Harvest cells, extract RNA, and perform RT-qPCR to quantify CYP1A1 mRNA levels.

Normalize CYP1A1 expression to a housekeeping gene.

Calculate IC₅₀ values by plotting the dose-response curve of BAY 2416964 concentration

versus CYP1A1 expression.

T-Cell Mediated Tumor Spheroid Killing Assay
This protocol assesses how BAY 2416964 enhances the ability of antigen-specific T cells to

recognize and kill tumor cells in a 3D culture model.

Components:

Tumor Spheroids: e.g., Human H1299 NSCLC cells.

Effector Cells: Tumor antigen-specific T cells (e.g., MART-1 T cells).

Test Compound: BAY 2416964.

Protocol:

Generate tumor spheroids by seeding tumor cells in ultra-low attachment plates.

Once spheroids are formed, co-culture them with the antigen-specific T cells.
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Treat the co-cultures with vehicle control or varying concentrations of BAY 2416964.

Incubate for a specified period (e.g., 48-72 hours).

Assess tumor cell killing by measuring the size and viability of the spheroids using imaging

techniques or viability assays (e.g., CellTiter-Glo®).

Supernatants can be collected to measure cytokine release (e.g., IFN-γ) by ELISA or

multiplex assay to assess T-cell activation.
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Caption: Experimental workflow for T-cell mediated tumor spheroid killing assay.

In Vivo Syngeneic Mouse Model Study
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This protocol evaluates the in vivo anti-tumor efficacy and immunomodulatory effects of BAY
2416964.

Model: C57BL/6 mice bearing syngeneic ovalbumin-expressing B16F10 melanoma tumors.

Protocol:

Implant B16F10-OVA tumor cells subcutaneously into the flank of the mice.

Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle

control, BAY 2416964).

Administer BAY 2416964 orally (p.o.) at a specified dose and schedule (e.g., 30 mg/kg,

once daily).

Monitor tumor volume regularly using caliper measurements.

At the end of the study, harvest tumors and spleens for analysis.

Perform flow cytometry on dissociated tumors to characterize changes in tumor-infiltrating

immune cells (e.g., CD8+ T cells, NK cells).

Analyze gene expression in the tumor microenvironment via RT-qPCR or RNAseq.

Conclusion
BAY 2416964 is a selective AhR inhibitor that effectively reverses a key metabolic pathway of

immune suppression in the tumor microenvironment. Preclinical data demonstrate its ability to

restore the function of multiple immune cell types, leading to enhanced anti-tumor activity both

in vitro and in vivo. Early clinical data from the Phase I trial show that BAY 2416964 is well-

tolerated and demonstrates signs of biological activity and preliminary efficacy in a heavily

pretreated patient population. These findings establish AhR inhibition as a viable therapeutic

strategy. The manageable safety profile supports its further development, particularly in

combination with other immunotherapies like PD-1 checkpoint inhibitors, which is currently

under investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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